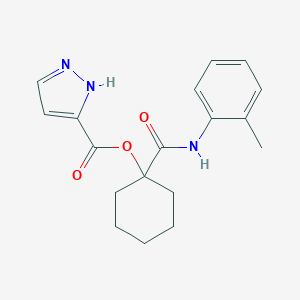
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-furyl)-2,5-piperazinedione is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. This compound is commonly referred to as DBD-F and is a derivative of the well-known anticancer drug, doxorubicin. DBD-F has been shown to have promising anticancer properties and has been the subject of extensive research in recent years.
Mecanismo De Acción
The exact mechanism of action of DBD-F is not fully understood, but studies have shown that it works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, DBD-F can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DBD-F has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. Additionally, DBD-F has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. DBD-F has also been shown to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DBD-F is its potential therapeutic properties. Studies have shown that it may be effective in the treatment of various types of cancer and inflammatory diseases. Additionally, DBD-F is relatively easy to synthesize and can be purified using various techniques.
One of the main limitations of DBD-F is its potential toxicity. Studies have shown that it can be toxic to both cancer cells and normal cells, which may limit its use in clinical settings. Additionally, more research is needed to fully understand the mechanism of action of DBD-F and its potential side effects.
Direcciones Futuras
There are several future directions for research on DBD-F. One area of research is the development of more effective and less toxic derivatives of DBD-F. Additionally, more research is needed to fully understand the mechanism of action of DBD-F and its potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of DBD-F in humans.
Métodos De Síntesis
The synthesis of DBD-F is a complex process that involves several steps. One of the most common methods for synthesizing DBD-F involves the reaction of doxorubicin with furan-2-carboxylic acid followed by the addition of piperazine. This process results in the formation of DBD-F, which can then be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
DBD-F has been the subject of extensive research in the field of medicinal chemistry due to its potential therapeutic properties. Studies have shown that DBD-F has promising anticancer properties and may be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, DBD-F has been shown to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C24H20N2O7 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(furan-2-yl)piperazine-2,5-dione |
InChI |
InChI=1S/C24H20N2O7/c27-22-14-25(15-3-5-17-20(12-15)32-10-8-30-17)24(28)23(19-2-1-7-29-19)26(22)16-4-6-18-21(13-16)33-11-9-31-18/h1-7,12-13,23H,8-11,14H2 |
Clave InChI |
PQSFFRRFHYCBOC-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(=O)N(C(C3=O)C4=CC=CO4)C5=CC6=C(C=C5)OCCO6 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)N3CC(=O)N(C(C3=O)C4=CC=CO4)C5=CC6=C(C=C5)OCCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
